methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 1021252-18-5
Cat. No.: VC11944019
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021252-18-5 |
|---|---|
| Molecular Formula | C22H23N3O3S |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C22H23N3O3S/c1-28-21(27)16-7-8-18-19(13-16)23-22(29)25(20(18)26)17-9-11-24(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3,(H,23,29) |
| Standard InChI Key | XEUIINLNVWEODT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound classified as a heterocyclic molecule due to the presence of nitrogen atoms within its ring structure. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound features a tetrahydroquinazoline core, which is significant for its biological activity, particularly in the treatment of neurodegenerative diseases and as antimicrobial agents.
Synthesis and Reaction Conditions
The synthesis of methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The general approach includes careful selection of reagents and control of reaction conditions such as temperature, solvents, and catalysts to optimize yield and purity.
Synthesis Steps
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Initial Preparation: Involves the preparation of key intermediates necessary for the final compound.
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Coupling Reactions: Requires precise control over reaction conditions to ensure efficient coupling of the intermediates.
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Purification: Often involves chromatography techniques to achieve high purity.
Mechanism of Action and Biological Activities
The mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic signaling. This activity suggests potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. The compound may also interact with various neuroreceptors and pathways associated with these diseases.
Potential Applications
Methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has promising applications in drug development, particularly in the treatment of neurodegenerative diseases and as antimicrobial agents. Its ability to modulate neuroreceptors and pathways suggests therapeutic benefits.
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